molecular formula C25H43NO18 B602136 Acarbose EP Impurity C CAS No. 610271-07-3

Acarbose EP Impurity C

Cat. No.: B602136
CAS No.: 610271-07-3
M. Wt: 645.6 g/mol
InChI Key: SKNOKVHMYNHISM-NCKGCDOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acarbose EP Impurity C is an impurity produced during the synthesis of Acarbose . It is a complex oligosaccharide that belongs to the class of medications recognized as α-glucosidase inhibitors . It may also repress pancreatic α-amylase that catalyzes the first step present in the digestion of starch .


Synthesis Analysis

The synthesis of this compound involves a fermentation process . The impurity analysis of acarbose can be performed using a Thermo ScientificTM VanquishTM Flex UHPLC system with a Thermo ScientificTM VanquishTM Charged Aerosol Detector (CAD) as an alternative to pharmacopoeial UV detection . This extends the range of impurities that can be determined, including those that cannot be determined due to a lack of a strong chromophore .


Molecular Structure Analysis

The molecular formula of this compound is C25H43NO18 . Its molecular weight is 645.6 . The IUPAC name is 2-((6-((4,5-dihydroxy-6-methyl-6-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .


Chemical Reactions Analysis

This compound is an impurity produced during the synthesis of Acarbose . The structures of the acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .

Scientific Research Applications

1. Characterization and Identification

  • Acarbose impurities, including Acarbose EP Impurity C, have been characterized using integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) approaches. This methodology is crucial for the identification and structural elucidation of impurities in the final drug product, contributing to the quality assurance and control of pharmaceuticals (Novak et al., 2005).

2. Enhancement of Acarbose Production

  • Research indicates that the addition of certain compounds can enhance the production of acarbose while concurrently reducing the formation of impurity C. This is particularly notable in microbial fermentation processes, suggesting an avenue for more efficient and cleaner production of acarbose in commercial settings (Xue et al., 2013).

3. Analytical Methods Development

  • Developing accurate and reliable analytical methods for recognizing and characterizing key impurities in Acarbose, including Impurity C, is essential. Techniques such as LC-MS/MS and NMR play a significant role in the analysis and quality control of pharmaceutical products containing acarbose (Maruthi R et al., 2020).

Mechanism of Action

Acarbose EP Impurity C, like Acarbose, is an α-glucosidase inhibitor . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By inhibiting the activity of these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .

Properties

CAS No.

610271-07-3

Molecular Formula

C25H43NO18

Molecular Weight

645.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1

InChI Key

SKNOKVHMYNHISM-NCKGCDOOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.